molecular formula C20H16Cl2N2O6S B2963192 N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide CAS No. 339015-29-1

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide

Cat. No.: B2963192
CAS No.: 339015-29-1
M. Wt: 483.32
InChI Key: RRRPBZDDMDZDEH-UHFFFAOYSA-N
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Description

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a dichlorophenyl group substituted with a 2-methoxyethoxy chain at the 5-position and a 4-nitrophenoxy moiety at the 3-position of the thiophene ring. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O6S/c1-28-7-8-29-18-11-16(14(21)10-15(18)22)23-20(25)19-17(6-9-31-19)30-13-4-2-12(3-5-13)24(26)27/h2-6,9-11H,7-8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRPBZDDMDZDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide, also known by its CAS number 339015-29-1, is a synthetic compound with potential applications in various biological contexts including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene core substituted with various functional groups. The presence of dichloro and nitro groups may contribute to its biological activity, as these substituents can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values reported in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : It demonstrated a superior ability to inhibit biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating its potential as a therapeutic agent in treating infections associated with biofilms .

Anticancer Activity

In vitro studies have suggested that the compound may possess anticancer properties:

  • Cell Viability Assays : The compound was tested on various cancer cell lines, showing promising results in reducing cell viability at low concentrations (IC50 values > 60 μM) .
  • Mechanistic Insights : Further investigations revealed that the compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of bacteria. The study found that:

  • The compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics.
  • Synergistic effects were noted when combined with other antimicrobials, enhancing overall efficacy .

Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines to assess cytotoxic effects. Key findings included:

  • Significant reduction in cell proliferation rates in treated cells compared to controls.
  • Induction of apoptosis was observed through flow cytometry analysis, suggesting a mechanism involving programmed cell death .

Data Table: Biological Activity Overview

Activity TypeOrganism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AntimicrobialStaphylococcus epidermidis0.22 - 0.25 μg/mL
AnticancerVarious Cancer Cell LinesIC50 > 60 μM
DNA Gyrase Inhibition-IC50 12.27 - 31.64 μM
DHFR Inhibition-IC50 0.52 - 2.67 μM

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Core Structure Substituents Key Properties/Activities Reference
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide (Target) Thiophene carboxamide 2,4-dichloro-5-(2-methoxyethoxy)phenyl; 4-nitrophenoxy Not explicitly reported N/A
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene carboxamide 2-nitrophenyl Antibacterial, antifungal
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene carboxamide 4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl; nitro Narrow-spectrum antibacterial (42% purity)
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene carboxamide 4-(3,5-difluorophenyl)thiazol-2-yl; nitro High purity (99.05%)
Sulfentrazone (N-[2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl]methanesulfonamide) Triazole sulfonamide 2,4-dichlorophenyl; triazolyl Herbicidal
Ethyl 5-(4-chlorophenyl)-3-[N-carbamimidoyl-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate Thiophene carboxylate 4-chlorophenyl; sulfonamide Synthetic intermediate
Key Observations:

Substituent Effects: The 2-methoxyethoxy group in the target compound likely enhances solubility compared to simpler chloro or nitro substituents in analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .

Biological Activity :

  • Thiophene carboxamides with nitro groups (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit antibacterial and antifungal activities, attributed to interactions with microbial enzymes or DNA .
  • Thiazolyl-substituted analogs () show variable purity (42% vs. 99%), highlighting synthetic challenges in optimizing substituent combinations .

Molecular Interactions and Stability

  • Hydrogen Bonding : Unlike N-(2-nitrophenyl)thiophene-2-carboxamide, which forms weak C–H⋯O/S interactions, the target’s 2-methoxyethoxy group could participate in stronger hydrogen bonds, improving solubility .

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